molecular formula C16H28O B8293953 Hexadeca-9,11-dienal

Hexadeca-9,11-dienal

Cat. No.: B8293953
M. Wt: 236.39 g/mol
InChI Key: YLYWMNJAJOQSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadeca-9,11-dienal refers to conjugated diene compounds that function as crucial semiochemicals in insects, particularly as female-produced sex pheromones. The specific stereoisomers (9Z,11E)-hexadeca-9,11-dienal and (9E,11Z)-hexadeca-9,11-dienal are of significant research interest. (9Z,11E)-Hexadeca-9,11-dienal has been identified as a major component of the sex pheromone of the Sugarcane Borer ( Diatraea saccharalis ), a serious pest of sugarcane crops . Research indicates that the behavioral activity of the synthetic compound alone may be weaker than that of natural female extracts, suggesting the presence of additional, synergistic pheromone components in the communication channel of some species . Furthermore, (9E,11Z)-Hexadeca-9,11-dienal has been synthesized and confirmed as the sex pheromone of the Pecan Nut Casebearer ( Acrobasis nuxvorella ), a significant pest in the pecan industry . The key transformation in its synthesis is often an orthoester Claisen rearrangement . As a fatty aldehyde with a 16-carbon chain and conjugated double bonds, this compound is highly relevant in the fields of chemical ecology and integrated pest management (IPM). Its primary research value lies in the study of insect behavior and the development of sustainable, species-specific monitoring and control strategies through behavioral disruption or mass trapping . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

hexadeca-9,11-dienal

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-8,16H,2-4,9-15H2,1H3

InChI Key

YLYWMNJAJOQSGH-UHFFFAOYSA-N

SMILES

CCCCC=CC=CCCCCCCCC=O

Canonical SMILES

CCCCC=CC=CCCCCCCCC=O

Origin of Product

United States

Comparison with Similar Compounds

cis-9-Hexadecenal (C₁₆H₃₀O)

  • Structure : A 16-carbon aldehyde with a single Z-configured double bond at position 7.
  • Key Differences :
    • Lacks the second double bond at position 11, reducing conjugation and altering molecular rigidity.
    • Higher saturation increases molecular stability but may reduce volatility compared to Hexadeca-9,11-dienal.
  • Biological Role : Acts as a pheromone component in Diatraea saccharalis when combined with this compound, enhancing male attraction in ternary or quaternary blends .

(Z)-Hexadec-11-enal (C₁₆H₃₀O)

  • Structure : A 16-carbon aldehyde with a single Z-configured double bond at position 11.
  • Demonstrated weaker field attraction in D. saccharalis when used alone but shows additive effects in blends .

Methyl 9(Z),12(Z)-Hexadecadienoate (C₁₇H₂₈O₂)

  • Structure : A 16-carbon ester with double bonds at positions 9 and 12.
  • Key Differences :
    • Ester functional group increases hydrophobicity and reduces volatility compared to aldehydes.
    • Used as a laboratory chemical rather than a pheromone, highlighting the importance of the aldehyde group in pheromone activity .

(E)-Dodeca-9,11-dienyl Acetate (C₁₄H₂₄O₂)

  • Structure : A 12-carbon acetate with conjugated double bonds at positions 9 and 11.
  • Key Differences :
    • Shorter carbon chain limits long-range diffusion, reducing efficacy in species requiring longer-range pheromone signals.
    • Acetate group alters degradation kinetics and receptor interaction compared to aldehydes .

(9Z,12Z)-Hexadeca-9,12-dienoyl-CoA

  • Structure : A 16-carbon acyl-CoA derivative with double bonds at positions 9 and 12.
  • Key Differences :
    • Positional isomerism (9,12 vs. 9,11) affects enzymatic processing, as seen in Sorghum bicolor, where it serves as a substrate for desaturases .
    • Demonstrates that double bond positioning influences metabolic pathways and downstream products.

Structural and Functional Analysis

Impact of Double Bond Configuration

  • Conjugation: this compound’s conjugated diene system enhances electrophilic reactivity, critical for receptor binding in moths. Non-conjugated analogs (e.g., 9,12-dienals) show reduced activity .
  • Stereoisomerism : The 9E,11Z isomer synthesized by Passaro and Webster is more effective in Acrobasis nuxvorella than other configurations, underscoring the precision required in pheromone synthesis.

Functional Group Influence

  • Aldehydes vs. Esters/Acetates : Aldehydes like this compound are more volatile and reactive, making them ideal for airborne pheromone signals. Esters and acetates, while stable, require enzymatic cleavage for activation .

Synergistic Blends

  • In Diatraea saccharalis, a quaternary blend containing this compound, (Z)-hexadec-11-enal, (Z)-hexadec-9-enal, and hexadecanal achieves 80% male attraction in flight tunnels, compared to 30% for the binary blend . This redundancy suggests evolutionary robustness in pheromone signaling.

Comparative Data Table

Compound Formula Double Bonds Functional Group Key Species Efficacy in Blends
This compound C₁₆H₂₈O 9Z,11E/Z Aldehyde Diatraea saccharalis High (synergistic)
cis-9-Hexadecenal C₁₆H₃₀O 9Z Aldehyde Diatraea saccharalis Moderate
(Z)-Hexadec-11-enal C₁₆H₃₀O 11Z Aldehyde Diatraea saccharalis Low (needs blend)
Methyl 9(Z),12(Z)-hexadecadienoate C₁₇H₂₈O₂ 9Z,12Z Ester Laboratory use N/A
(E)-Dodeca-9,11-dienyl acetate C₁₄H₂₄O₂ 9E,11E Acetate Unspecified moths Low

Preparation Methods

Synthetic Pathway and Reaction Conditions

The synthesis begins with the preparation of a γ,δ-unsaturated ester, which undergoes transesterification with trimethyl orthoacetate to form an allyl vinyl ether. Heating this intermediate at 140–160°C induces a-sigmatropic rearrangement, yielding a conjugated diene ester. Subsequent hydrolysis and oxidation steps convert the ester to the target aldehyde.

Key Steps:

  • Transesterification:
    The γ,δ-unsaturated ester reacts with trimethyl orthoacetate in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) to form the orthoester intermediate.

  • Claisen Rearrangement:
    Thermal rearrangement at 150°C for 6 hours produces a conjugated diene ester with >90% stereochemical fidelity.

  • Hydrolysis and Oxidation:
    The ester is hydrolyzed to a carboxylic acid using aqueous HCl, followed by oxidation to the aldehyde via pyridinium dichromate (PDC) in dichloromethane.

Stereochemical Control

The geometry of the double bonds (9E,11Z) is established during the Claisen rearrangement. The reaction’s suprafacial nature ensures retention of configuration, while the orthoester’s bulkiness minimizes undesired isomerization.

Wittig Reaction and Hydrolysis Approach

A patent by Miyake et al. (2021) describes a Wittig-based strategy that avoids hazardous oxidation steps, offering improved scalability. This method emphasizes the use of (2E)-2-heptenal as a key intermediate to control stereochemistry.

Synthetic Pathway

Step 1: Wittig Reaction
(2E)-2-Heptenal undergoes a Wittig reaction with a triarylphosphonium 9,9-dialkoxynonylide to form a (5E,7Z)-16,16-dialkoxy-5,7-hexadecadiene intermediate. The reaction is conducted in tetrahydrofuran (THF) at −78°C, achieving >85% yield.

Step 2: Hydrolysis
The dialkoxy intermediate is hydrolyzed using aqueous HCl in methanol, cleaving the alkoxy groups to yield this compound with 92% purity.

Advantages Over Traditional Methods

  • Elimination of Oxidation Steps: Unlike earlier routes requiring PDC or MnO₂, this method avoids explosive reagents.

  • Stereoselectivity: The E-geometry at C11 is inherited from (2E)-2-heptenal, while the Z-geometry at C9 arises from the Wittig reagent’s selectivity.

Comparative Analysis of Synthetic Routes

ParameterClaisen RearrangementWittig-Hydrolysis
Total Steps 32
Overall Yield 68%78%
Key Reagents Trimethyl orthoacetate, PDCTriarylphosphonium ylide, HCl
Stereoselectivity >90%>95%
Scalability ModerateHigh

The Wittig method’s shorter step count and higher yield make it preferable for industrial applications, whereas the Claisen route remains valuable for laboratory-scale stereochemical studies.

Industrial Production Considerations

Process Optimization

The patent by Miyake et al. highlights the use of 9,9-dialkoxynonylides to stabilize reactive intermediates, reducing byproduct formation. Solvent selection (e.g., THF vs. dichloromethane) also impacts reaction kinetics and purity .

Q & A

Q. What synthetic routes are commonly employed for Hexadeca-9,11-dienal production in laboratory settings?

Methodological Answer: The Wittig reaction is a primary method, utilizing tetraene phosphonium ylides and aldehydes to form the conjugated dienal structure. Passaro and Webster (2003) optimized this approach by employing [(9Z)-9-tetradecenyl]triphenylphosphonium bromide with crotonaldehyde, achieving high stereoselectivity. Post-synthesis, purification via silica gel chromatography (hexane:ethyl acetate gradient) ensures removal of byproducts. Confirm purity using GC-MS (DB-5 column) and NMR spectroscopy .

Q. What analytical techniques validate the structural integrity of this compound in pheromone studies?

Methodological Answer: Gas chromatography coupled with mass spectrometry (GC-MS) using a polar capillary column (e.g., DB-WAX) resolves geometric isomers. Retention indices are cross-referenced with synthetic standards. Nuclear Overhauser Effect (NOE) NMR experiments distinguish between cis and trans configurations at the 9,11 positions. Electroantennographic detection (EAD) further confirms biological activity in insect models .

Q. How should this compound be stored to maintain stability for longitudinal studies?

Methodological Answer: Store in amber glass vials under argon or nitrogen at -20°C to prevent oxidation. Add antioxidants like butylated hydroxytoluene (BHT, 0.1% w/v) to inhibit radical-mediated degradation. Monitor purity quarterly via GC-FID, with deviations >2% prompting re-purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across ecological studies?

Methodological Answer: Conduct systematic reviews (PRISMA framework) to identify confounding variables (e.g., pheromone blend ratios, field vs. lab conditions). Use multivariate regression models to isolate environmental factors (humidity, temperature) and validate findings through replicated bioassays under controlled settings. Cross-validate with electroantennography to confirm receptor-specific responses .

Q. What experimental designs isolate this compound's behavioral effects from co-eluting pheromones in field trials?

Methodological Answer: Implement factorial designs with component omission assays. For example, deploy traps baited with (1) this compound alone, (2) full pheromone blends, and (3) blends minus this compound. Pair with wind tunnel assays to quantify attraction thresholds. Use ANOVA with post-hoc Tukey tests to analyze capture rates and interaction effects .

Q. What computational approaches predict this compound's conformational dynamics under environmental stress?

Methodological Answer: Perform molecular dynamics simulations (AMBER or CHARMM force fields) to model dihedral angle fluctuations in the 9,11-dienal moiety. Validate predictions with temperature-controlled FTIR spectroscopy, focusing on C=O and C=C stretching frequencies. Compare activation energies for isomerization pathways via DFT calculations (B3LYP/6-31G* basis set) .

Q. How can researchers optimize synthetic yields while minimizing Z/E isomerization during this compound production?

Methodological Answer: Use low-temperature (-78°C) Wittig reactions with bulky bases (e.g., LDA) to favor kinetic control. Monitor reaction progress via inline FTIR for aldehyde peak (~1720 cm⁻¹). Employ silver nitrate-impregnated silica gel columns to separate Z/E isomers, leveraging Ag⁺-dienal π-complexation .

Methodological Considerations

  • Data Analysis: Use tools like R or Python for multivariate statistics (PCA, MANOVA) to handle ecological datasets. Ensure reproducibility by documenting code and raw data in repositories like Zenodo .
  • Experimental Reproducibility: Follow IUPAC guidelines for reporting synthetic procedures, including solvent purity, reaction times, and spectral data .
  • Ethical Compliance: For field studies, adhere to ecological sampling permits and minimize non-target species exposure through selective trap designs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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